molecular formula C7H8BrNO2S B1600002 Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate CAS No. 78502-71-3

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1600002
CAS No.: 78502-71-3
M. Wt: 250.12 g/mol
InChI Key: LHVYKGHESZRJJO-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is a versatile brominated heterocyclic building block designed for research applications. Compounds featuring a bromomethyl group on a thiazole core are highly valuable in synthetic organic chemistry, as the bromine atom serves as a reactive handle for further functionalization . This reagent is particularly useful in nucleophilic substitution reactions, where it can interact with a wide range of O-, S-, N-, and P-nucleophiles to create novel molecular structures for pharmaceutical and material science research . The ethyl carboxylate moiety enhances the compound's solubility and offers an additional site for chemical modification, such as hydrolysis or amide coupling. Thiazole derivatives are a prominent scaffold in medicinal chemistry, extensively investigated for their diverse biological activities and are common in the development of new therapeutic agents . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVYKGHESZRJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453108
Record name Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78502-71-3
Record name Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
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Preparation Methods

General Synthetic Approach

The most common and well-documented preparation method for ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate involves the radical bromination of ethyl 2-methyl-1,3-thiazole-4-carboxylate. This bromination selectively converts the methyl group at the 2-position into a bromomethyl substituent.

Key reaction conditions:

This radical bromination proceeds via the generation of bromine radicals that abstract a hydrogen atom from the methyl group, followed by bromine substitution to yield the bromomethyl derivative.

Detailed Reaction Optimization and Yields

The choice of radical initiator and reaction conditions significantly impacts the yield and efficiency of the bromination step.

Starting Material Brominating Agent Catalyst/Initiator Temp/Time Yield (%)
Ethyl 2-methyl-1,3-thiazole-4-carboxylate NBS (1.2 eq) AIBN (0.1 eq) 76°C, 4 hours 38
Methyl 2-methyl-1,3-thiazole-4-carboxylate NBS (1.1 eq) Dibenzoyl peroxide Reflux, 20 hours 31

Notes on optimization:

  • AIBN is generally more effective than dibenzoyl peroxide, providing higher yields in shorter reaction times.
  • Microwave irradiation has been reported to reduce reaction times to under 1 hour in similar bromination reactions, though specific data for this compound are limited.
  • Purification is commonly achieved by silica gel chromatography using ethyl acetate/hexane mixtures (20–50%) as eluents.

Industrial Scale Considerations

Industrial production of this compound mirrors the laboratory-scale radical bromination but incorporates process intensification techniques such as:

  • Continuous flow reactors to enhance heat and mass transfer, improving reaction control and safety.
  • Automated reagent dosing and temperature control to maintain consistent product quality.
  • Selection of solvents and reagents optimized for cost-effectiveness and environmental impact.

These adaptations enable scalable synthesis with reproducible yields and purity.

Alternative Synthetic Routes and Related Compounds

While direct bromination of the methyl precursor is the primary route, related synthetic strategies for analogous thiazole derivatives involve:

  • Cyclization of 2-mercaptoacetic acid with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the thiazole ring, followed by halomethylation.
  • Use of chloromethylating agents for preparing ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate, which can be converted to the bromomethyl derivative via halogen exchange reactions.
  • Bromination of 2-aminothiazole derivatives followed by reduction and carbonyl insertion steps to build related ester-functionalized thiazoles.

These routes are less direct but may be employed depending on available starting materials and desired substitution patterns.

Research Findings and Reaction Mechanism Insights

Mechanistic Aspects

  • The radical bromination mechanism proceeds via homolytic cleavage of NBS to generate bromine radicals.
  • The bromine radical abstracts a benzylic hydrogen from the methyl group on the thiazole ring.
  • The resulting carbon radical reacts with bromine to form the bromomethyl substituent.
  • Radical initiators like AIBN decompose thermally to generate radicals that initiate the bromination chain reaction.

Functional Group Compatibility

  • The ethyl ester group at the 4-position remains intact under bromination conditions, allowing selective functionalization at the 2-methyl site.
  • The bromomethyl group is a versatile electrophilic site for subsequent nucleophilic substitution reactions, enabling further diversification.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Starting material synthesis Ethyl 2-methyl-1,3-thiazole-4-carboxylate Commercially available or synthesized via cyclization
Bromination NBS (1.1–1.2 eq), AIBN (0.1 eq), CCl4 or CHCl3, 76°C Radical bromination, 4–20 h, yields ~30–40%
Purification Silica gel chromatography (20–50% EtOAc/hexane) Ensures high purity
Industrial scale adaptation Continuous flow reactors, automated dosing, solvent optimization Improves yield and reproducibility

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, enabling structural diversification of the thiazole core:

NucleophileConditionsProductYieldSource
Uracil derivativesBSTFA silylation, alkylation in TFAN1-alkylated uracil analogs38–74%
TriphenylphosphineToluene, 100°C, 3 hrPhosphonium bromide salt74%
Sodium azideDMF, 60°C, 12 hrAzidomethyl-thiazole derivative82%**
ThioureaEthanol reflux2-Aminothiazole analogs65%**

*Generalized from analogous thiazole bromomethyl reactions

Key mechanistic aspects:

  • Radical bromination with NBS/AIBN initiates substitution-ready sites

  • Polar aprotic solvents (DMF, DCM) enhance nucleophilicity

  • Steric effects at C2 position influence reaction rates

Ester Group Transformations

The ethyl carboxylate undergoes characteristic reactions while preserving the bromomethyl group:

Reaction TypeReagents/ConditionsProductKey Findings
HydrolysisLiOH/THF-H₂O, 0°CCarboxylic acidRequired for amide coupling
AmidationPyBOP, DIPEA, RT5-Aminotetrazole conjugateEnhanced receptor binding
ReductionLiAlH₄, Et₂O, 0°CPrimary alcoholImproved solubility profile*

Synthetic Optimization Data

Bromination conditions significantly impact yields:

Starting MaterialBrominating AgentCatalystTemp/TimeYield
Ethyl 2-methylthiazole-4-carboxylateNBS (1.2 eq)AIBN (0.1 eq)76°C, 4 hr38%
Methyl 2-methylthiazole-4-carboxylateNBS (1.1 eq)Dibenzoyl peroxideReflux, 20 hr31%

Critical parameters:

  • Radical initiator choice affects reaction efficiency (AIBN > BPO)

  • Microwave irradiation reduces reaction times to <1 hr in some cases

  • Purification via silica chromatography (20–50% EtOAc/hexane)

This compound's dual reactivity enables parallel functionalization strategies - the bromomethyl group can be modified independently of ester transformations, making it invaluable for combinatorial synthesis of thiazole-based pharmacophores . Recent applications include development of fluorescent GPCR antagonists and kinase inhibitors, demonstrating its continued relevance in drug discovery.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the development of novel therapeutic agents, particularly those targeting infectious diseases and cancer.

Case Study: Anticancer Agents

Recent studies have highlighted its role in synthesizing thiazole-based compounds that exhibit potent anticancer activity. For instance, one study focused on optimizing the synthesis of pyrazole-based inhibitors using this compound as an intermediate. The resulting derivatives showed significant inhibition of lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. The bromomethyl group enhances biological activity, making it effective against a range of pests.

Case Study: Pesticide Development

A notable application involved the synthesis of new agrochemical agents with improved efficacy against specific pests. The compound's reactivity allowed for the development of derivatives that demonstrated enhanced insecticidal properties compared to existing solutions .

Material Science

The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance, which is beneficial for creating advanced materials used in coatings and electronics.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer composites can significantly enhance their mechanical properties and thermal stability. These improvements make such materials suitable for applications in electronics where durability is critical .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceuticals Intermediate for anticancer agentsSignificant LDH inhibition observed in synthesized derivatives .
Agricultural Chemistry Formulation of pesticides and herbicidesEnhanced efficacy against pests compared to existing products .
Material Science Improvement of polymer matricesEnhanced mechanical properties and thermal stability noted in composites containing this compound .

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is highlighted by comparing it with analogous thiazole and oxazole derivatives. Key differences in substituents, heterocyclic cores, and applications are summarized below:

Table 1: Comparison of this compound with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound 78502-71-3 C₇H₈BrNO₂S 250.12 Bromomethyl (C2), ethyl ester (C4) Nucleophilic substitution; precursor for bioactive molecules
Ethyl 2-bromo-4-methylthiazole-5-carboxylate 22900-83-0 C₇H₈BrNO₂S 250.12 Bromo (C2), methyl (C4), ethyl ester (C5) Less reactive due to lack of methylene spacer; used in coordination chemistry
Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate 885273-06-3 C₁₂H₁₀BrNO₃ 296.12 3-Bromophenyl (C2), oxazole core Lower thermal stability (oxazole vs. thiazole); applications in OLED materials
Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate - C₇H₆F₃NO₂S 225.19 Trifluoromethyl (C2), ethyl ester (C4) Enhanced lipophilicity; used in medicinal chemistry for CNS-targeting drugs
Ethyl 2-[2-(benzoylamino)ethyl]-1,3-thiazole-4-carboxylate 30761-31-0 C₁₅H₁₆N₂O₃S 304.36 Benzoylaminoethyl (C2), ethyl ester (C4) Bioactive scaffolds; antimicrobial and antitumor agents

Key Findings:

Substituent Effects :

  • The bromomethyl group in the target compound offers superior reactivity in alkylation and cross-coupling reactions compared to simple bromo-substituted analogs (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate) .
  • Oxazole analogs (e.g., Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate) exhibit reduced aromatic stability due to oxygen’s lower electronegativity compared to sulfur, limiting their utility in high-temperature applications .

Heterocyclic Core Differences :

  • Thiazoles (sulfur-containing) generally demonstrate higher thermal stability and broader pharmacological activity than oxazoles. For example, thiazole derivatives are prevalent in antiviral and anticancer agents (e.g., bacillamide A analogs ), while oxazoles are more common in materials science .

Functional Group Impact: Trifluoromethyl groups (e.g., Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate) enhance metabolic stability and bioavailability, making them preferred in drug discovery . Aminoethyl or benzoylaminoethyl substituents (e.g., and ) introduce hydrogen-bonding capabilities, improving solubility and target binding in medicinal chemistry .

Synthetic Utility: The target compound’s bromomethyl group enables efficient synthesis of complex heterocycles via Mitsunobu or Suzuki-Miyaura reactions, as demonstrated in the synthesis of triazole-pyrazole hybrids () .

Biological Activity

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bromomethyl group, which enhances its reactivity and allows for diverse synthetic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound possesses the following structural features:

  • Molecular Formula : C6H6BrNO2S
  • Functional Groups : Bromomethyl group, thiazole ring, ethyl ester group

These structural elements contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been utilized as a precursor in the synthesis of derivatives that target bacterial and fungal infections. For instance, derivatives have shown effectiveness against resistant strains of bacteria, suggesting a potential role in combating microbial resistance mechanisms.

Antifungal Activity

The compound's derivatives have also demonstrated antifungal activity. Studies have indicated that modifications to the thiazole ring can enhance antifungal potency against various pathogens. The mechanism often involves the disruption of fungal cell wall synthesis or function .

Anticancer Properties

This compound has been investigated for its anticancer potential. Several studies have reported that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from it have shown IC50 values comparable to established anticancer drugs like doxorubicin, indicating significant efficacy in inhibiting tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The bromomethyl group can act as an alkylating agent that modifies nucleophilic sites on proteins and DNA. This interaction can inhibit essential enzymes involved in metabolic pathways.
  • Binding Affinity : The thiazole ring participates in π-π stacking interactions and hydrogen bonding with target molecules, enhancing binding affinity and specificity .
  • Cytotoxicity Induction : In cancer research, compounds derived from this compound have been shown to induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the thiazole ring significantly impact the biological activity of derivatives. Key findings include:

CompoundModificationBiological ActivityIC50 (µg/mL)
35aMethyl at position 4Anticancer1.61 ± 1.92
35bN-phenylcarboxamideAnticancer1.98 ± 1.22
13Dimethyl substitutionCytotoxicity< Doxorubicin

These results suggest that specific substitutions can enhance or diminish the efficacy of the compounds.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives against Staphylococcus aureus and Escherichia coli, derivatives synthesized from this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Case Study 2: Anticancer Activity

Another research effort focused on the cytotoxic effects of derivatives on human liver carcinoma cell lines (HepG-2). Compounds derived from this compound showed promising results with IC50 values reflecting substantial antiproliferative activity comparable to doxorubicin .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using brominated precursors. For example, analogous thiazole derivatives are synthesized by reacting ethyl bromoacetate with thiourea under basic conditions (e.g., KOH/EtOH) to form the thiazole core . Optimization includes controlling temperature (0–50°C), stoichiometry of reagents, and solvent polarity to minimize side reactions like hydrolysis of the bromomethyl group. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the thiazole ring structure and bromomethyl substitution. For example, the ethyl ester group appears as a quartet at ~4.2 ppm (1H^1H) and a carbonyl signal at ~161 ppm (13C^{13}C) .
  • IR : Stretching frequencies for C=O (1680–1700 cm1^{-1}) and C-Br (550–650 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+^+] at m/z 264.98 for C7 _7H8 _8BrNO2 _2S) .

Q. What purification strategies are effective for isolating this compound post-synthesis?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with non-polar solvents (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials .
  • Recrystallization : Polar solvents like ethanol or dichloromethane/hexane mixtures yield high-purity crystals .
  • TLC Monitoring : Pre-purification analysis with UV-active plates ensures reaction completion before scaling up .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group serves as a versatile electrophilic site. For instance:

  • Suzuki Coupling : React with arylboronic acids in the presence of Pd(PPh3 _3)4 _4/Na2 _2CO3 _3 to form biaryl derivatives .
  • Nucleophilic Substitution : Replace Br with amines (e.g., piperidine) in DMF at 60°C to generate functionalized thiazoles .
  • Challenges : Competing elimination or oxidation requires inert atmospheres (N2 _2/Ar) and anhydrous solvents .

Q. What crystallographic challenges arise with this compound, and how can SHELX software improve structural analysis?

  • Methodological Answer :

  • Challenges : Low crystal symmetry, twinning, or weak diffraction due to flexible ester groups. Use high-resolution synchrotron data for better electron density maps .
  • SHELX Workflow :

SHELXD : Solve phases via dual-space methods for small-molecule structures.

SHELXL : Refine anisotropic displacement parameters and validate using R-factors (<5%).

SHELXPRO : Generate publication-quality CIF files and visualize hydrogen-bonding networks .

Q. How can computational modeling predict the biological activity or metabolic pathways of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to cancer-related targets (e.g., DNA topoisomerase II) based on structural analogs with apoptotic activity .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30) and cytochrome P450 interactions to prioritize in vitro testing .
  • Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest feasible derivatives for SAR studies .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

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